molecular formula C18H16ClN3O2 B7719209 2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7719209
M. Wt: 341.8 g/mol
InChI Key: HHZUICQTHXYMQG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group and an oxadiazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with ethyl oxadiazole in the presence of a base, followed by acylation with acetic anhydride to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Uniqueness

What sets 2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the oxadiazole ring may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)13-5-9-15(10-6-13)20-17(23)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUICQTHXYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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